molecular formula C18H15FO5S B2373905 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one CAS No. 904450-43-7

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one

Cat. No.: B2373905
CAS No.: 904450-43-7
M. Wt: 362.37
InChI Key: NBVTXPBSMMACKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a chemical compound with the molecular formula C18H15FO5S and a molecular weight of 362.37 g/mol. This compound is notable for its various biological properties, making it a significant subject of study in research and industry.

Preparation Methods

The synthesis of 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. The synthetic routes often employ reagents such as ethyl bromoacetate, 4-fluoro-3-methylbenzenesulfonyl chloride, and base catalysts under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further utilized in different applications.

Scientific Research Applications

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.

    Biology: The compound’s biological properties make it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one can be compared with other similar compounds, such as:

    8-Ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one: This compound shares a similar chromen-2-one core but differs in the substitution pattern on the phenyl ring.

    3-(4-Fluorophenyl)sulfonylchromen-2-one: This compound lacks the ethoxy group, which may influence its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a synthetic compound with the molecular formula C18H15FO5SC_{18}H_{15}FO_5S and a molecular weight of 362.37 g/mol. This compound has garnered attention due to its diverse biological activities, making it a significant candidate for research in pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its capacity to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus blocking substrate access. Additionally, it may function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.
  • Anticancer Activity : In vitro studies have shown potential cytotoxic effects against various cancer cell lines, indicating its possible role as an anticancer agent.
  • Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
8-Ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-oneSimilar chromen coreModerate anti-inflammatory
3-(4-Fluorophenyl)sulfonylchromen-2-oneLacks ethoxy groupLower anticancer activity

The distinct substitution pattern in this compound is believed to enhance its biological efficacy compared to these analogs.

Case Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated significant cytotoxicity. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism Exploration

In a separate investigation focusing on its anti-inflammatory properties, researchers treated RAW 264.7 macrophages with varying concentrations of the compound. The findings revealed a dose-dependent reduction in nitric oxide production, suggesting that the compound effectively inhibits nitric oxide synthase activity.

Table of Research Findings

Study FocusMethodologyKey Findings
Anticancer ActivityMCF-7 cell line assayInduced apoptosis via caspase activation
Anti-inflammatoryRAW 264.7 macrophage assayDose-dependent inhibition of nitric oxide production

Properties

IUPAC Name

8-ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO5S/c1-3-23-15-6-4-5-12-10-16(18(20)24-17(12)15)25(21,22)13-7-8-14(19)11(2)9-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVTXPBSMMACKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.